![molecular formula C28H22Br2N2O4 B2415170 4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide CAS No. 325978-15-2](/img/structure/B2415170.png)

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

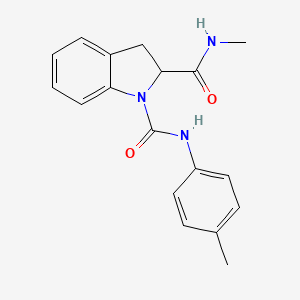

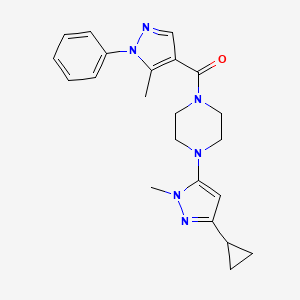

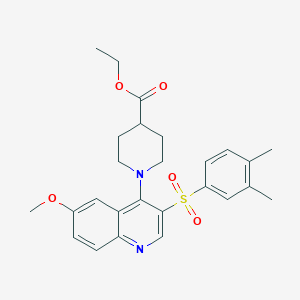

The compound “4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide” is a chemical compound with the linear formula C27H20Br2N2O2 . It has a molecular weight of 564.281 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including two bromine atoms, two methoxy groups, an amine group, and a benzoyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications

Corrosion Inhibition

Background: The compound’s full name is quite a mouthful, so let’s refer to it as DMPTS for simplicity. DMPTS has been investigated as an effective corrosion inhibitor for copper in acidic environments.

Findings:- Corrosion Protection : DMPTS significantly enhances the corrosion resistance of copper when exposed to 1 M hydrochloric acid (HCl) solutions. At an optimal concentration, it achieves an impressive inhibition efficiency of up to 89% at 400 ppm .

- Protective Layer Formation : DMPTS forms a protective layer on the copper surface, preventing corrosion. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) confirm surface morphology modifications and roughness changes, supporting the formation of this protective barrier .

- Mechanism : Chemical adsorption is the definitive mechanism behind DMPTS’s corrosion inhibition. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy reveals specific interactions between DMPTS molecules and the copper surface, leading to robust adsorbed layer formation .

- Theoretical Validation : Quantum chemical computations validate the strong molecular interaction between DMPTS and copper, corroborating experimental findings .

Other Potential Applications

While DMPTS’s primary application lies in corrosion inhibition, it’s worth noting that its unique structure may offer opportunities in other fields. However, further research is needed to explore these potential applications:

a. Materials Science:properties

IUPAC Name |

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Br2N2O4/c1-35-25-15-19(7-13-23(25)31-27(33)17-3-9-21(29)10-4-17)20-8-14-24(26(16-20)36-2)32-28(34)18-5-11-22(30)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLPKQYUURKSPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OC)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Br2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)